Cinchoninic acid, 2-(10-(3-(4-methyl-1-piperazinyl)propyl)-2-phenothiazinyl)-, ethyl ester, dihydrochloride, hydrate
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Overview
Description
Cinchoninic acid, 2-(10-(3-(4-methyl-1-piperazinyl)propyl)-2-phenothiazinyl)-, ethyl ester, dihydrochloride, hydrate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a piperazine ring, a phenothiazine moiety, and an ethyl ester group. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cinchoninic acid, 2-(10-(3-(4-methyl-1-piperazinyl)propyl)-2-phenothiazinyl)-, ethyl ester, dihydrochloride, hydrate involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines are then deprotected using reagents like PhSH (thiophenol) followed by selective intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Cinchoninic acid, 2-(10-(3-(4-methyl-1-piperazinyl)propyl)-2-phenothiazinyl)-, ethyl ester, dihydrochloride, hydrate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Cinchoninic acid, 2-(10-(3-(4-methyl-1-piperazinyl)propyl)-2-phenothiazinyl)-, ethyl ester, dihydrochloride, hydrate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cinchoninic acid, 2-(10-(3-(4-methyl-1-piperazinyl)propyl)-2-phenothiazinyl)-, ethyl ester, dihydrochloride, hydrate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole share the piperazine moiety and exhibit similar biological activities.
Phenothiazine derivatives: Compounds such as chlorpromazine and promethazine contain the phenothiazine structure and are used in various therapeutic applications.
Uniqueness
Cinchoninic acid, 2-(10-(3-(4-methyl-1-piperazinyl)propyl)-2-phenothiazinyl)-, ethyl ester, dihydrochloride, hydrate is unique due to its combination of the piperazine and phenothiazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
CAS No. |
100857-77-0 |
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Molecular Formula |
C32H35ClN4O2S |
Molecular Weight |
575.2 g/mol |
IUPAC Name |
ethyl 2-[10-[3-(4-methylpiperazin-4-ium-1-yl)propyl]phenothiazin-2-yl]quinoline-4-carboxylate;chloride |
InChI |
InChI=1S/C32H34N4O2S.ClH/c1-3-38-32(37)25-22-27(33-26-10-5-4-9-24(25)26)23-13-14-31-29(21-23)36(28-11-6-7-12-30(28)39-31)16-8-15-35-19-17-34(2)18-20-35;/h4-7,9-14,21-22H,3,8,15-20H2,1-2H3;1H |
InChI Key |
USGPAIYMZBMJGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC4=C(C=C3)SC5=CC=CC=C5N4CCCN6CC[NH+](CC6)C.[Cl-] |
Origin of Product |
United States |
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